1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine

Description

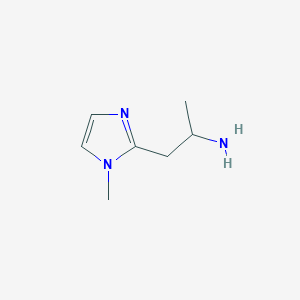

1-(1-Methyl-1H-imidazol-2-yl)-2-propanamine is a heterocyclic amine featuring an imidazole ring substituted with a methyl group at the N1 position and a propanamine side chain at the C2 position. This compound is commercially available (e.g., CymitQuimica offers it in 50 mg and 500 mg quantities) and is often utilized as a building block in medicinal chemistry and materials science . Its dihydrochloride salt form, with the molecular formula C7H14Cl2N3 and a molecular weight of 191.75 g/mol, is also documented .

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)5-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISORIIDIGILCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine typically involves the reaction of 1-methylimidazole with appropriate alkylating agents. One common method is the alkylation of 1-methylimidazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of an imidazole ring, which is known for its biological significance. Its molecular formula is , and it has a molecular weight of 98.15 g/mol. The imidazole moiety contributes to its interaction with various biological targets, making it a valuable compound in drug development.

Anticancer Activity

Recent studies have demonstrated that 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine exhibits notable anticancer properties. Research indicates that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have shown effectiveness against glioma and liver cancer cells.

Case Study:

A study conducted by Yurttas et al. evaluated the anticancer potential of synthesized derivatives against C6 (rat glioma) and HepG2 (human liver) cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating their potency (Table 1).

| Compound | IC50 Value (C6) | IC50 Value (HepG2) |

|---|---|---|

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative disorders. It is suggested that imidazole derivatives can selectively inhibit neuronal nitric oxide synthase (nNOS), potentially reducing neuroinflammation and protecting against neuronal cell death.

Mechanism of Action:

The neuroprotective activity is attributed to the modulation of nitric oxide levels, which play a crucial role in neurotransmission and vascular tone regulation.

Antioxidant Activity

Research has shown that derivatives of imidazole compounds can exhibit significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Biochemical Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation: The imidazole ring facilitates interactions with various receptors, influencing signaling pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as nNOS, impacting nitric oxide levels.

- Antioxidant Defense: It enhances the body's antioxidant defenses through free radical scavenging activities.

Synthesis and Derivative Development

The synthesis of this compound often involves straightforward chemical reactions utilizing readily available starting materials. Researchers have explored various synthetic routes to develop novel derivatives with enhanced biological activities.

Example Synthesis:

A common method involves the reaction of 1-methylimidazole with propanamine under controlled conditions to yield the desired product. This approach allows for the modification of functional groups to optimize therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The propanamine side chain can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine (10b)

- Structure : Replaces the imidazole core with a benzimidazole ring.

- Synthesis : Synthesized from o-phenylenediamine and L-valine (73% yield) .

- Key Data: Molecular weight: 189.15 g/mol Spectral ¹H NMR (DMSO-d6) δ 8.01 (NH), 7.67–7.07 (Ar-H), 2.73–0.93 (aliphatic protons). Solubility: Insoluble in methanol, similar to imidazole derivatives .

Implications :

Substituent Position Isomerism

1-(1H-Imidazol-1-yl)propan-2-amine

- Structure : Features an imidazole substituent at the N1 position instead of C2.

- Key Data: Molecular formula: C6H11N3 CAS No.: 924714-15-8 .

Implications :

This positional difference may impact solubility and reactivity .

Alkyl Chain Modifications

3-(1H-Imidazol-2-yl)-1-propanamine

- Structure : Extends the alkyl chain to three carbons.

- Key Data: Molecular formula: C6H11N3 Molecular weight: 125.17 g/mol CAS No.: 41306-56-3 .

Implications :

The longer chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This contrasts with the shorter propanamine chain in the target compound .

Salt Forms and Derivatives

1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

- Structure : Dihydrochloride salt of the target compound.

- Key Data :

Implications :

Salt formation improves crystallinity and stability, facilitating purification and storage. This is critical for pharmaceutical applications .

Functional Group Variations

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate

- Structure : Replaces the primary amine with an ester group.

- Key Data: Molecular formula: C8H13N3O2 Molecular weight: 183.21 g/mol CAS No.: 1249890-27-4 .

Implications :

The ester group introduces hydrolytic instability but allows for prodrug strategies, unlike the stable amine in the target compound .

Biological Activity

1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine, a compound featuring an imidazole moiety, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₂N₃

- Molecular Weight : 154.20 g/mol

The presence of the imidazole ring is critical for its biological activity, influencing interactions with various biological targets.

Target Enzymes

The primary target of this compound is Glycylpeptide N-tetradecanoyltransferase (GPT). This enzyme plays a vital role in protein modification processes, impacting cellular functions such as signal transduction and stress responses.

Mode of Action

The compound is believed to modulate the activity of GPT by interacting with its active site, potentially leading to alterations in protein post-translational modifications. This interaction may influence various biochemical pathways, including:

- Signal Transduction : Affecting cellular communication and response mechanisms.

- Protein Degradation : Modulating the turnover of specific proteins within cells.

- Cellular Stress Response : Enhancing or inhibiting cellular resilience against stressors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Therapeutic Applications

The compound is being investigated for its therapeutic potential in several areas:

- Cancer Therapy : Preliminary studies suggest that it may inhibit pathways critical for tumor growth, particularly through interactions with enzymes involved in cancer cell proliferation.

- Infectious Diseases : Its antimicrobial properties point towards possible applications in treating bacterial infections resistant to conventional antibiotics.

- Inflammatory Conditions : The modulation of protein activity could also be beneficial in inflammatory diseases, although further research is needed to elucidate these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated antimicrobial and antifungal activities; identified GPT as a primary target. | |

| Highlighted potential as a dual inhibitor of PI3K and mTOR pathways, crucial for cancer treatment. | |

| PubChem Data | Summarized various biological activities, including enzyme inhibition and antimicrobial effects. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted imidazoles and propanamine derivatives. For example, a related imidazole derivative (3-(1H-imidazol-1-yl)propan-1-amine) was prepared using General Procedure B, involving aldehyde intermediates and amine reactants under mild conditions (84% yield) . To optimize purity, column chromatography or recrystallization in polar solvents (e.g., DMSO-d6) is recommended. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures minimal byproducts .

Q. How should researchers characterize the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for imidazole proton environments (e.g., δ 7.6–7.1 ppm for aromatic protons) and methyl group signals (δ 2.7–1.6 ppm). Compare with published data for analogous compounds, such as δ 143.1 ppm (C=N) and δ 44.7 ppm (CH-NH) in -NMR .

- IR : Confirm C=N stretches near 1591 cm and NH vibrations at 3363–3384 cm .

- MS : Validate molecular ion peaks (e.g., m/z 189.15 [M]) and fragmentation patterns (e.g., loss of NH groups at m/z 174.13) .

Q. What solvent systems and reaction conditions are optimal for imidazole-amine coupling reactions?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance nucleophilicity. Catalytic bases like KCO improve coupling efficiency. For example, L-valine and o-phenylenediamine in refluxing ethanol yielded 84% of a benzimidazole derivative after 12 hours .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s integrated approach combines reaction path searches with machine learning to predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . For instance, computational screening of imidazole-propanamine intermediates can prioritize synthetic routes with <5 kcal/mol activation barriers .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguous NMR signals (e.g., overlapping methyl/imine protons) by obtaining single-crystal structures, as demonstrated for 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone (R factor = 0.043) .

- 2D NMR : Use HSQC and HMBC to correlate - couplings and confirm connectivity, especially for chiral centers .

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Anti-microbial assays : Follow Hussain et al.’s protocol for anti-leishmanial activity using promastigote cultures and IC calculations .

- Antioxidant screening : Employ DPPH radical scavenging assays (λ = 517 nm) and compare with ascorbic acid controls .

- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Q. How can factorial design improve experimental efficiency in synthesizing derivatives?

- Methodological Answer : Use a 2 factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, varying amine equivalents (1–2 mmol) and reaction time (6–24 hours) can identify significant factors affecting yield. Analyze interactions using ANOVA to prioritize optimization parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.